L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid or L-HICA, is a chiral alpha-hydroxy acid (AHA) analog of the branched-chain amino acid L-leucine . Characterized by the replacement of the alpha-amino group with a hydroxyl group, this compound serves as a critical chiral building block in asymmetric organic synthesis and a potent antimicrobial agent . For procurement professionals and synthetic chemists, its primary value lies in its high enantiomeric purity (>99% ee) and its ability to introduce ester linkages into peptide backbones, forming depsipeptides . Furthermore, its excellent aqueous solubility and established safety profile make it a highly processable precursor for both pharmaceutical manufacturing and advanced biological formulations .
Substituting L-leucic acid with its racemic counterpart (DL-leucic acid) or its amino acid analog (L-leucine) fundamentally compromises both synthetic yield and application efficacy . In the synthesis of macrocyclic depsipeptides, such as cryptophycin-based tubulin inhibitors, the strict (S)-stereochemistry is non-negotiable; using a racemate introduces diastereomeric impurities that drastically reduce the biological activity of the final active pharmaceutical ingredient (API) and necessitate costly, low-yield chiral separations . Furthermore, substituting L-leucic acid with L-leucine replaces the critical ester-forming hydroxyl group with an amine, resulting in standard amide bonds rather than the desired depsipeptide linkages, thereby altering the proteolytic stability and structural conformation of the target molecule.
In the synthesis of complex pharmaceutical intermediates like cryptophycins, the stereocenter of the precursor dictates the conformation of the final macrocycle . Utilizing L-leucic acid (>99% ee) ensures the correct (S)-configuration is integrated into the depsipeptide backbone. Conversely, using the cheaper DL-leucic acid racemate caps the theoretical yield of the correct diastereomer at 50% and requires extensive chromatographic separation .
| Evidence Dimension | Yield of target (S)-configured diastereomer |
| Target Compound Data | ~100% stereochemical integration of the (S)-configuration |
| Comparator Or Baseline | DL-Leucic Acid (Maximum 50% theoretical yield of target diastereomer) |
| Quantified Difference | >50% absolute increase in stereochemically correct intermediate yield |
| Conditions | Solid-phase or solution-phase depsipeptide synthesis |
Procurement of the enantiomerically pure L-form is mandatory to avoid catastrophic yield losses and purification bottlenecks in chiral API manufacturing.
The substitution of the amino group in L-leucine with a hydroxyl group in L-leucic acid significantly alters the molecule's hydration profile . L-leucic acid demonstrates an aqueous solubility of approximately 100 mg/mL (756.66 mM), whereas L-leucine is limited to roughly 22 mg/mL at room temperature . This enhanced solubility allows for the preparation of highly concentrated stock solutions without the need for aggressive heating, sonication, or the addition of organic co-solvents.
| Evidence Dimension | Maximum aqueous solubility at room temperature |
| Target Compound Data | ~100 mg/mL (756.66 mM) |
| Comparator Or Baseline | L-Leucine (~22 mg/mL) |
| Quantified Difference | ~4.5-fold higher maximum aqueous solubility |
| Conditions | In vitro stock solution preparation in H2O |
High aqueous solubility streamlines downstream formulation workflows and ensures consistent dosing in biological assays and liquid media.
L-Leucic acid (evaluated clinically as HICA) exhibits potent antimicrobial properties, particularly in penetrating complex biological matrices such as dentinal tubules [1]. In ex vivo models evaluating bacterial growth inhibition (e.g., E. faecalis) in deep dentin, HICA paste inhibited >90% of bacterial growth. In contrast, the standard clinical baseline, Calcium Hydroxide (Ca(OH)2), only achieved 59–76% inhibition [1]. This difference is statistically significant (p=0.008) and highlights HICA's penetrative and bactericidal action.
| Evidence Dimension | Bacterial growth inhibition in deep dentin |
| Target Compound Data | >90% bacterial growth inhibition |
| Comparator Or Baseline | Calcium Hydroxide (Ca(OH)2) (59–76% inhibition) |
| Quantified Difference | >14–31% absolute increase in bacterial inhibition (p=0.008) |
| Conditions | Ex vivo human dental root canal model (E. faecalis infection) |
Justifies the selection of L-leucic acid over traditional calcium-based medicaments for advanced antimicrobial formulations requiring deep tissue penetration.
For materials scientists and peptide chemists, the primary functional difference between L-leucic acid and L-leucine is the reactive alpha-group . L-leucic acid possesses an alpha-hydroxyl group, which forms ester bonds during coupling reactions, whereas L-leucine forms standard amide bonds. The strategic insertion of an ester bond (creating a depsipeptide) increases the flexibility of the polymer backbone and can significantly alter the molecule's susceptibility to proteolytic degradation compared to a pure peptide chain.
| Evidence Dimension | Coupling bond formed |
| Target Compound Data | Forms ester bonds (depsipeptide linkage) |
| Comparator Or Baseline | L-Leucine (Forms amide bonds / standard peptide linkage) |
| Quantified Difference | Complete shift from amide to ester linkage, eliminating a hydrogen bond donor |
| Conditions | Peptide/Depsipeptide solid-phase synthesis |
Essential for the design of biodegradable polymers and enzymatically stable macrocyclic drugs where backbone modification is required.
Due to its strict (S)-stereochemistry and ester-forming hydroxyl group, L-leucic acid is the premier chiral building block for synthesizing cryptophycin analogs and other macrocyclic tubulin inhibitors. It ensures high stereochemical fidelity and eliminates the need for complex chiral resolution steps that plague racemic precursors .
Leveraging its demonstrated ability to penetrate deep dentinal tubules and inhibit E. faecalis growth (>90% inhibition), L-leucic acid is highly suited for formulating next-generation intracanal medicaments and topical antimicrobial pastes, outperforming traditional calcium hydroxide baselines [1].
The ability of L-leucic acid to introduce ester linkages into peptide backbones makes it an ideal precursor for developing biodegradable polyesters and depsipeptide-based biomaterials. Its high aqueous solubility simplifies the formulation and processing of these materials in environmentally benign solvents .
Irritant